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molecular formula C9H16O4 B3380456 Ethyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 193022-97-8

Ethyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No. B3380456
M. Wt: 188.22 g/mol
InChI Key: FEVPGKYDWDREDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932595

Procedure details

A solution of 1.5M diisobutylaluminum hydride (DIBAL-H) (419 mL, 629 mmol) in toluene was added to a 3-L Morton flask equipped with a nitrogen gas inlet, mechanical stirrer, low temperature thermometer, 500 mL pressure equalizing funnel, and containing tetrahydropyran-4,4-dicarboxylic acid diethyl ester (70.78 g, 307.4 mmol) in toluene (600 mL) at -40° C., at a rate to maintain an internal temperature no higher than -25° C. The mixture was stirred an additional 10 minutes and anhydrous ethanol (595 mL) was added dropwise over 20 minutes maintaining an internal temperature no higher than -15° C. Solid sodium borohydride (11.6 g, 307.4 mmol) was added in three portions over a 15 minute period, the cooling bath was removed, the mixture allowed to warm to room temperature over 1 hour, and saturated aqueous sodium sulfate (325 mL) added over 15 minutes. The mixture was cooled to -15° C., ethyl acetate (250 mL) was added, and the flocculent white precipitate filtered over a pad of celite. The celite pad was washed with ethyl acetate (7×450 mL), the filtrate washed with brine (200 mL), dried over magnesium sulfate, and concentrated in vacuo. The residue was dissolved in the minimum amount of ethyl acetate, filtered through a sintered glass funnel containing silica gel (40 g), eluting with ethyl acetate, and the filtrate concentrated in vacuo to afford the hydroxyester, 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid ethyl ester, as a pale yellow oil (48.5 g, 84%).
Quantity
419 mL
Type
reactant
Reaction Step One
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.78 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
595 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([O:13][C:14]([C:16]1([C:22](OCC)=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)=[O:15])[CH3:12].C(O)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH2:11]([O:13][C:14]([C:16]1([CH2:22][OH:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1)=[O:15])[CH3:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
419 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70.78 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCOCC1)C(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
595 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
11.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen gas inlet, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature no higher than -15° C
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
saturated aqueous sodium sulfate (325 mL) added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -15° C.
ADDITION
Type
ADDITION
Details
ethyl acetate (250 mL) was added
FILTRATION
Type
FILTRATION
Details
the flocculent white precipitate filtered over a pad of celite
WASH
Type
WASH
Details
The celite pad was washed with ethyl acetate (7×450 mL)
WASH
Type
WASH
Details
the filtrate washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in the minimum amount of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
ADDITION
Type
ADDITION
Details
containing silica gel (40 g)
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C1(CCOCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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